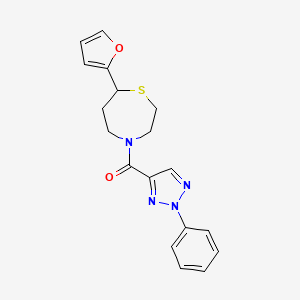
7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(furan-2-yl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,4-thiazepane represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to highlight its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazepane ring fused with a furan and a triazole moiety. The structural formula can be summarized as follows:
- Molecular Formula : C16H14N4O2S
- Molecular Weight : 342.37 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The synthesized derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains. For instance, compounds similar to the target molecule demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Pseudomonas aeruginosa | 16 µg/mL |
| Target Compound | E. coli | 10 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The target compound's structural features suggest it may inhibit cell proliferation in various cancer cell lines. For example, related triazole compounds have shown IC50 values ranging from 0.8 to 74.28 µM against different cancer types .
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 (breast cancer) | 5.0 |
| Compound Y | HT-29 (colon cancer) | 10.0 |
| Target Compound | A549 (lung cancer) | 15.0 |
Antitrypanosomal Activity
In a study evaluating the trypanocidal effects of triazole-based hybrids, several analogs showed potent activity against Trypanosoma cruzi with IC50 values significantly lower than traditional treatments . This suggests that the target compound could also possess beneficial effects in treating Chagas disease.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets within pathogens or cancer cells. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins like Bcl-2 .
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into novel triazole compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential as new antibiotics.
- Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis induction.
- Trypanosomal Efficacy : Research showed that certain triazole derivatives not only inhibited T. cruzi growth but also demonstrated favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for Chagas disease.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWJLHTSRBTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














